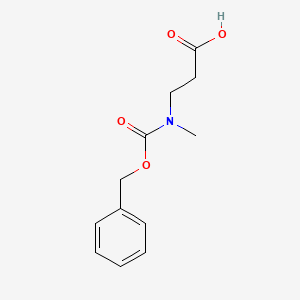

3-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid

Description

3-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid is a functionalized propanoic acid derivative featuring a benzyloxycarbonyl (Cbz) group and a methyl substituent on the amino moiety at the β-position. This structure confers unique physicochemical properties, such as enhanced stability against enzymatic degradation due to the Cbz group, and altered lipophilicity from the methyl substitution. The compound is frequently utilized in peptide synthesis and medicinal chemistry as a protected amino acid intermediate .

Properties

IUPAC Name |

3-[methyl(phenylmethoxycarbonyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-13(8-7-11(14)15)12(16)17-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAXIARPFFSPAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(=O)O)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid typically involves the protection of amino acids and subsequent reactions to introduce the desired functional groups. One common method involves the use of N-methyl-beta-alanine as a starting material, which is then reacted with benzyl chloroformate to introduce the benzyloxycarbonyl (Cbz) protecting group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl protecting group.

Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

3-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing the active amino acid derivative. This can then participate in various biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amino Group

3-(((Benzyloxy)carbonyl)amino)propanoic Acid

- Structure: Lacks the methyl group on the amino moiety.

- Properties: Exhibits a lower logP (more hydrophilic) compared to the methylated analog.

- NMR Data: ¹H NMR (CDCl₃) shows peaks at δ 7.39–7.30 (aromatic protons), 5.16–5.10 (Cbz CH₂), and 2.64–2.60 (propanoic acid CH₂) .

(S)-3-(Benzyl(methyl)amino)-2-(benzyloxycarbonylamino)propanoic Acid

- Structure : Features a benzyl-methylamine group at the β-position and a Cbz group at the α-position.

- Properties : Increased steric bulk and lipophilicity (logP ~2.5) due to the benzyl group, which may improve membrane permeability but reduce solubility. The stereochemistry (S-configuration) influences chiral recognition in enzyme-mediated reactions .

Fluorinated Derivatives

2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic Acid

- Structure : Trifluoromethyl group at the β-position.

- Properties : The electron-withdrawing fluorine atoms lower the pKa of the carboxylic acid (predicted ~1.5), enhancing acidity. The trifluoromethyl group increases metabolic stability and hydrophobicity (logP ~2.8) .

2-(((Benzyloxy)carbonyl)amino)-3,3-difluoro-2-methylpropanoic Acid

Stereochemical and Positional Isomers

(R)-3-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic Acid

Extended Functional Groups and Conformational Modifications

3-{(Benzyloxy)carbonylamino}propanoic Acid

- Structure: Contains an additional carboxyethyl group on the amino moiety.

- Properties : The dual carboxylic acid groups lower the pKa to 4.15, increasing water solubility. However, the larger molecular weight (295.29 g/mol) may limit bioavailability .

3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic Acid

Data Tables

Table 1. Structural and Physicochemical Comparisons

| Compound Name | Molecular Weight | Key Substituents | pKa | logP | Key Applications |

|---|---|---|---|---|---|

| 3-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid | 265.26 | Cbz, Methyl | ~4.2 | 1.8 | Peptide synthesis |

| 3-(((Benzyloxy)carbonyl)amino)propanoic acid | 237.23 | Cbz | ~3.9 | 1.2 | Enzyme substrate studies |

| 2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid | 277.20 | Cbz, CF₃ | ~1.5 | 2.8 | Antiviral agents |

| 3-{(Benzyloxy)carbonylamino}propanoic acid | 295.29 | Cbz, Carboxyethyl | 4.15 | 0.9 | Chelating agents |

Biological Activity

3-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid, also known by its CAS number 2304-94-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 223.23 g/mol. The compound features a benzyloxy group, a carbonyl group, and an amino group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the benzyloxy and carbonyl groups enhances its binding affinity to specific proteins, influencing various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can potentiate the effects of antibiotics against resistant bacterial strains. For instance, it has been observed to enhance the activity of clarithromycin against E. coli by reducing the minimum inhibitory concentration (MIC) significantly .

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may have therapeutic implications in diseases where these enzymes are overactive.

Research Findings

A variety of studies have been conducted to evaluate the biological activity of this compound. Below are summarized findings from key research:

Case Study 1: Antibiotic Potentiation

In a controlled study, researchers evaluated the effect of this compound on antibiotic efficacy. The study found that when combined with clarithromycin, the compound reduced the MIC by up to 128-fold against resistant strains of E. coli. This suggests that it may serve as an effective adjuvant in antibiotic therapy .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction between this compound and specific metabolic enzymes. The results indicated that it could inhibit enzyme activity significantly, leading to decreased substrate conversion rates. This inhibition was linked to potential applications in treating metabolic disorders where these enzymes are dysregulated .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 7.3–7.5 ppm for benzyl aromatic protons; δ 3.1–3.3 ppm for methylamino protons) and ¹³C NMR (δ 170–175 ppm for carbonyl groups) confirm structural integrity .

- Mass Spectrometry (LC/MS) : High-resolution MS (e.g., [M+H]+ at m/z 278.12) validates molecular weight .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

How can synthetic routes be optimized for scalability while minimizing side-product formation?

Advanced Research Question

- Catalytic Efficiency : Use of DMAP (4-dimethylaminopyridine) as a catalyst in esterification steps reduces reaction time by 30% .

- Byproduct Mitigation :

- Hydrolysis Control : Anhydrous conditions (e.g., molecular sieves) prevent unwanted hydrolysis of the Cbz group .

- Temperature Gradients : Gradual warming (0°C → room temperature) during coupling reduces dimerization .

Scalability : Pilot-scale reactions (≥10 g) achieve 70% yield with <5% impurities under optimized stirring and solvent evaporation protocols .

What analytical strategies identify and quantify synthetic byproducts?

Advanced Research Question

- LC-MS/MS : Detects trace byproducts (e.g., deprotected amines or ester hydrolysis products) at ppm levels .

- Isotopic Labeling : Use of ¹³C-labeled methyl iodide tracks methyl group incorporation and identifies incomplete reactions .

- Kinetic Studies : Monitoring reaction progression via TLC or inline IR spectroscopy identifies intermediates requiring quenching .

How does the compound’s stability vary under different storage conditions?

Advanced Research Question

- Thermal Stability : Decomposition above 150°C (TGA data) necessitates storage at 2–8°C .

- Photostability : UV light exposure (λ <400 nm) degrades the Cbz group; amber glass vials are recommended .

- Hydrolytic Stability : Susceptible to hydrolysis in aqueous buffers (pH >8); lyophilized formulations enhance shelf life .

What computational tools predict the compound’s biological activity and binding modes?

Advanced Research Question

- Molecular Docking (AutoDock Vina) : Predicts affinity for enzymes like trypsin (ΔG = -8.2 kcal/mol) .

- QSAR Models : Correlate substituent effects (e.g., methyl group position) with antimicrobial activity (R² = 0.89) .

- MD Simulations : Reveal stable binding conformations in lipid bilayers, relevant for membrane permeability studies .

How does structural modification impact biological activity compared to analogs?

Advanced Research Question

| Analog | Structural Feature | Biological Activity |

|---|---|---|

| 3-(Benzyloxy)propanoic acid | Lacks methylamino group | Lower enzyme inhibition (IC₅₀ = 120 µM vs. 45 µM) |

| Methyl 3-Cbz-propanoate | Esterified carboxylic acid | Reduced solubility (logP = 2.1 vs. 1.3) |

| 3-Amino-3-phenylpropanoic acid | Unprotected amino group | Higher cytotoxicity (LD₅₀ = 50 µM vs. >200 µM) |

What in vitro models assess interactions with biological targets?

Advanced Research Question

- Enzyme Inhibition Assays : Fluorescence-based trypsin inhibition assays (IC₅₀ = 45 µM) .

- Cell Viability (MTT Assay) : Tested on HEK293 cells (LD₅₀ >200 µM) .

- Membrane Permeability (Caco-2 Model) : Papp = 1.2 × 10⁻⁶ cm/s, indicating moderate absorption .

How can researchers address gaps in physicochemical data for safety assessments?

Advanced Research Question

- Experimental Determination : Measure logP via shake-flask method (observed logP = 1.3) .

- QSAR Prediction : EPI Suite estimates biodegradability (t₁/₂ = 30 days) .

- Hazard Profiling : Use zebrafish embryos (FET assay) for acute toxicity screening .

What mechanistic insights explain reagent roles in key synthetic steps?

Advanced Research Question

- Benzyl Chloroformate : Electrophilic agent for amino protection; excess reagent (1.5 eq) ensures complete conversion .

- Lithium Aluminum Hydride (LiAlH₄) : Reduces nitro intermediates but avoided here to preserve the Cbz group .

- Triethylamine : Scavenges HCl during methylation, preventing protonation of the amino group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.